Hydroquinone

Description

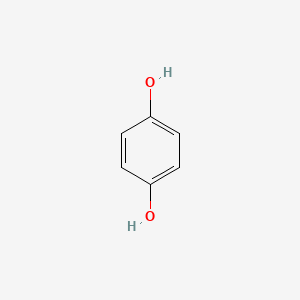

Hydroquinone (benzene-1,4-diol, CAS 123-31-9) is a para-dihydroxybenzene compound characterized by hydroxyl groups at the 1 and 4 positions of the benzene ring . It is a versatile molecule with applications spanning industrial, cosmetic, and environmental sectors. Industrially, it serves as a reducing agent in photography and rubber manufacturing , while in dermatology, it is a gold-standard topical agent for treating hyperpigmentation due to its tyrosinase-inhibiting properties . Naturally, this compound occurs as arbutin (a β-D-glucopyranoside conjugate) in plants like wheat, pears, and coffee, and is also a component of cigarette smoke .

Synthetically, this compound is traditionally derived from benzene, but recent advances utilize glucose via microbial catalysis to produce quinic acid, which is chemically converted into this compound, offering a safer, renewable alternative .

Propriétés

IUPAC Name |

benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGBRXMKCJKVMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2, Array | |

| Record name | HYDROQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0166 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26982-52-5 | |

| Record name | Hydroquinone homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26982-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7020716 | |

| Record name | Hydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydroquinone appears as light colored crystals or solutions. May irritate the skin, eyes and mucous membranes. Mildly toxic by ingestion or skin absorption., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Light-tan, light-gray, or colorless crystals; [NIOSH], Solid, COLOURLESS CRYSTALS., Light-tan, light-gray, or colorless crystals. | |

| Record name | HYDROQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Benzenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydroquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0166 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROQUINONE (DIHYDROXYBENZENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/175 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydroquinone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0338.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

545 to 549 °F at 760 mmHg (EPA, 1998), 285-287, 285-287 °C, 286.00 to 288.00 °C. @ 760.00 mm Hg, 287 °C, 545 °F | |

| Record name | HYDROQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09526 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HYDROQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0166 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROQUINONE (DIHYDROXYBENZENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/175 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydroquinone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0338.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

329 °F (EPA, 1998), 329 °F, 329 °F (CLOSED CUP), 165 °C (329 °F) (Closed cup), 329 °F (165 °C) (Closed cup), 165 °C, 329 °F (Molten) | |

| Record name | HYDROQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDROQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0166 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROQUINONE (DIHYDROXYBENZENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/175 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydroquinone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0338.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 to 50 mg/mL at 68 °F (NTP, 1992), 6.72g/L at 20 deg C, In water, 72,000 mg/L at 25 °C, In water, 6.72 g/L at 20 °C. Also water solubility = 3.85 g/L at 0 °C; 5.12 g/L at 10 °C; 5.40 g/L at 15 °C; 8.76 g/L at 30 °C; 11.5 g/L at 40 °C; 25/9 g/L at 60 °C; 46.8 g/L at 80 °C; 66.4 g/L at 100 °C, 7% soluble in water at 25 °C, Grams of hydroquinone per 100 g solvent (30 °C); ethanol 46.4; acetone 28.4; water 8.3; benzene 0.06; tetrachloromethane 0.01, For more Solubility (Complete) data for HYDROQUINONE (6 total), please visit the HSDB record page., 72.0 mg/mL at 25 °C, Solubility in water, g/100ml at 15 °C: 5.9, 7% | |

| Record name | HYDROQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09526 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HYDROQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0166 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hydroquinone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0338.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.332 at 59 °F (EPA, 1998) - Denser than water; will sink, 1.330 g/cu cm at 20 °C, Density of "saturated" air = 1.011 (150 °C) (air = 1) ... Crystals remain relatively stable in air if dry ... Reacts with molecular oxygen undergoing autooxidation in aqueous media, Relative density (water = 1): 1.3, 1.332 at 59 °F, 1.33 | |

| Record name | HYDROQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0166 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROQUINONE (DIHYDROXYBENZENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/175 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydroquinone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0338.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.81 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.81 (Air = 1), Relative vapor density (air = 1): 3.8, 3.81 | |

| Record name | HYDROQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0166 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROQUINONE (DIHYDROXYBENZENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/175 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

4 mmHg at 302 °F (EPA, 1998), 0.000019 [mmHg], 1.9X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.12, 4 mmHg at 302 °F, 0.00001 mmHg | |

| Record name | HYDROQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDROQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0166 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROQUINONE (DIHYDROXYBENZENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/175 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydroquinone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0338.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White crystals, Monoclinic prisms (sublimation); needles from water; prisms from methanol, Light-tan, light-gray, or colorless crystals | |

CAS No. |

123-31-9 | |

| Record name | HYDROQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroquinone [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09526 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | hydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydroquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV74C1N1AE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0166 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROQUINONE (DIHYDROXYBENZENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/175 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydroquinone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MX3567E0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

338 to 340 °F (EPA, 1998), 170-171, 170-171 °C, MP: 173 °C; BP 288 °C, Heat of fusion at melting point = 2.71X10+7 J/kmol, 172.3 °C, 172 °C, 338 °F | |

| Record name | HYDROQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09526 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HYDROQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0166 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROQUINONE (DIHYDROXYBENZENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/175 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydroquinone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0338.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Méthodes De Préparation

Traditional Synthesis Methods: Historical Context and Technical Limitations

Reppe Acetylene Carbonylation

Developed by BASF in the 1930s, the Reppe method employs ruthenium or rhodium catalysts under extreme conditions (100–300°C, 100–350 MPa) to facilitate acetylene and carbon monoxide coupling. While achieving 85–92% selectivity for hydroquinone, the process requires specialized high-pressure reactors and faces catalyst recovery challenges due to metal sintering at elevated temperatures. Economic analyses indicate a 40% higher operating cost compared to modern methods, primarily due to rhodium’s market volatility (Q2 2025 price: $14,500/oz).

Cumene Peroxidation Route

This two-stage process first synthesizes dicumylbenzene through Friedel-Crafts alkylation of benzene with propylene using AlCl₃ catalysts, followed by air oxidation to form dicumyl peroxide. Acid-catalyzed cleavage (H₂SO₄, 80–100°C) yields this compound and acetone as co-products. Industrial implementations achieve 78–82% this compound yield but generate complex byproduct mixtures including o-cresol (12–15%) and trace xylenols. The method’s viability has decreased since 2010 due to tightening regulations on chlorinated solvent usage in peroxide decomposition stages.

Bisphenol A Cracking

The bisphenol A route involves acetone-phenol condensation (HCl catalyst, 50–70°C) followed by alkaline cracking (NaOH, 200–240°C) to produce isopropenylphenol intermediates. Subsequent oxidation with H₂O₂ (30% w/w, 60–80°C) delivers this compound in 88–91% purity. Though environmentally favorable with closed-loop acetone recovery, scale-up limitations arise from:

Phenol Hydroxylation: Catalytic Advancements and Process Intensification

Acid-Catalyzed Systems

Rhône-Poulenc’s HClO₄/H₃PO₄ system (1973–2010) operated at 50–70°C with 70% H₂O₂, achieving 5% phenol conversion and 90% dihydroxybenzene selectivity (HQ:Cat = 1.5:0.8). Modern variants using H₂SO₄/methyl isobutyl ketone peroxides enhance conversion to 8.2% while maintaining 89% selectivity. Drawbacks include:

Heterogeneous Catalysis Breakthroughs

TS-1 titanium silicalite catalysts (Enichem, 1995) enable solvent-free hydroxylation at 90–110°C with:

- 12.5% phenol conversion

- 94% dihydroxybenzene selectivity

- HQ:Cat ratio of 3:1

However, catalyst costs remain prohibitive at $230–260/kg due to complex hydrothermal synthesis requirements (180°C, 72h crystallization).

Table 1: Comparative Performance of Phenol Hydroxylation Catalysts

| Catalyst Type | Temp (°C) | H₂O₂ Conc. (%) | Conversion (%) | HQ Selectivity (%) | HQ:Cat Ratio |

|---|---|---|---|---|---|

| HClO₄/H₃PO₄ | 65 | 70 | 5.0 | 90 | 1.5:0.8 |

| H₂SO₄/MIBK peroxide | 75 | 60 | 8.2 | 89 | 1.8:1.1 |

| Fe/Co mixed salts | 85 | 50 | 9.8 | 82 | 2.3:1.4 |

| TS-1 molecular sieve | 105 | 30 | 12.5 | 94 | 3.0:1.0 |

Benzene-Free Synthesis: Sustainable Routes from Renewable Feedstocks

Microbial Production of Quinic Acid

Escherichia coli QP1.1/pKD12.138 converts glucose to quinic acid via the shikimate pathway, achieving:

Oxidative Decarboxylation to this compound

Quinic acid undergoes metal-catalyzed decarboxylation with:

- NaOCl System : 87% HQ yield, but generates 2.1 kg NaCl/kg product

- (NH₄)₂Ce(SO₄)₃ : 91% yield with 98% cerium recovery via pH precipitation

- Ag₃PO₄/K₂S₂O₈ : 74% yield at 2 mol% catalyst loading, enabling continuous flow operation

Table 2: Economic Comparison of Benzene vs. Glucose Routes

| Parameter | Benzene-Based (2025) | Glucose-Based (2025) |

|---|---|---|

| Raw Material Cost | $1.20/kg | $0.85/kg |

| Energy Consumption | 38 MJ/kg | 29 MJ/kg |

| GHG Emissions | 4.8 kg CO₂e/kg | 2.1 kg CO₂e/kg |

| Wastewater Volume | 8.2 L/kg | 3.7 L/kg |

Copper-Catalyzed Oxidative Processes: Selectivity Engineering

Homogeneous Copper Complexes

Tetrakis(acetonitrile)copper(I) perchlorate ([Cu(MeCN)₄]ClO₄) demonstrates exceptional performance in toluene hydroxylation:

Heterogeneous Copper Catalysts

Electrolytic copper powder (99.99% purity, 45–75 μm) in m-xylene hydroxylation:

Industrial Scale-Up Challenges and Optimization Strategies

Crystallization and Purification

Multi-stage fractional crystallization from water/ethanol mixtures (3:1 v/v) achieves:

Environmental and Regulatory Considerations

Waste Stream Management

Advanced oxidation processes (AOPs) for treating hydroxylation wastewater:

REACH Compliance

2025 EU regulations mandate:

- Benzene content <50 ppb in final products

- Cumulative energy demand (CED) <65 MJ/kg

- Lifecycle assessment (LCA) reporting for Scope 3 emissions

Analyse Des Réactions Chimiques

L’hydroquinone subit plusieurs types de réactions chimiques :

Oxydation : L’this compound peut être oxydée en benzoquinone.

Réduction : L’this compound peut être réduite pour former des dérivés de l’this compound.

Substitution : L’this compound peut subir des réactions de substitution, en particulier en présence de réactifs électrophiles.

Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d’hydrogène, l’anhydride acétique et divers catalyseurs. Les principaux produits formés à partir de ces réactions comprennent la benzoquinone et divers dérivés de l’this compound .

Applications De Recherche Scientifique

Dermatological Applications

Treatment of Hyperpigmentation Disorders

Hydroquinone is primarily recognized for its effectiveness in treating hyperpigmentation disorders, including melasma, post-inflammatory hyperpigmentation, and solar lentigines. It functions by inhibiting the enzyme tyrosinase, which is crucial for melanin production in melanocytes. This inhibition leads to a reduction in melanin synthesis, resulting in lighter skin tones and improved skin appearance .

Clinical Studies on this compound

Several studies have documented the efficacy of this compound in treating hyperpigmentation:

These studies indicate that while this compound is effective, it may also lead to skin irritation at higher concentrations.

Photographic Applications

This compound has historically been used as a developing agent in black-and-white photography. It acts as a reducing agent that converts silver halides into elemental silver during the photographic development process . Although its use has declined with the advent of digital photography, it remains relevant in certain traditional photographic techniques.

Industrial Applications

Antioxidant and Polymerization Inhibitor

This compound serves multiple roles in industrial applications:

- Antioxidant : It is utilized as an antioxidant in rubber manufacturing and food processing, preventing oxidative degradation.

- Polymerization Inhibitor : this compound is added to various monomers to inhibit polymerization during storage and processing. This application is critical for maintaining the stability of products such as plastics and coatings .

Industrial Uses Summary

Mécanisme D'action

L’hydroquinone exerce ses effets principalement par l’inhibition de l’enzyme tyrosinase, qui est impliquée dans l’étape initiale de la biosynthèse de la mélanine. En inhibant la tyrosinase, l’this compound réduit la production de mélanine, ce qui éclaircit la peau . De plus, l’this compound peut causer des dommages sélectifs aux mélanocytes et aux mélanosomes, contribuant ainsi à ses effets dépigmentants .

Comparaison Avec Des Composés Similaires

Structural Isomers: Catechol and Resorcinol

Hydroquinone shares structural similarity with its benzenediol isomers, catechol (1,2-dihydroxybenzene) and resorcinol (1,3-dihydroxybenzene), but differs in hydroxyl group positioning, leading to distinct chemical and biological behaviors:

Key Findings :

- This compound exhibits superior antioxidant activity in the DPPH assay compared to resorcinol but is less effective than its glucosylated derivative (SC50 in ABTS: 0.31 µM vs. 4.57 µM for this compound) .

- Catechol’s nitrosation propensity poses higher carcinogenic risks compared to this compound .

Quinones: Benzoquinone and Naphthoquinones

This compound and quinones participate in redox cycles, with this compound oxidizing to 1,4-benzoquinone and vice versa .

Research Highlights :

- Naphthoquinone derivatives (e.g., compound 1 in CF-097565) inhibit breast cancer cell growth, while this compound-modified analogues (e.g., compound 5) lose activity due to structural alterations (e.g., furanone formation) .

- Benzoquinone extraction from water is efficient (~70–80% recovery) compared to this compound, which co-elutes with phenolic acids .

Natural Derivatives: Arbutin and Sorgoleone

Key Insight: Arbutin’s glucoside moiety enhances solubility and reduces toxicity compared to free this compound, making it a preferred natural antioxidant .

Pharmaceutical Alternatives: Tranexamic Acid

Tranexamic acid (TXA), a synthetic lysine analogue, is emerging as a safer alternative to this compound for melasma treatment:

Clinical Data : A 12-week study showed comparable efficacy but higher patient satisfaction with TXA due to fewer adverse effects .

Research Findings and Data Tables

Table 1: Antioxidant and Nitrite-Scavenging Profiles

| Compound | ABTS SC50 (µM) | DPPH SC50 (µM) | FRAP (mmol/g) | Nitrosation Reactivity |

|---|---|---|---|---|

| This compound | 4.57 | 31.96 | 8.77 | Moderate |

| This compound glucoside | 0.31 | >100 | 0.34 | Low |

| Ascorbic acid | 10.45 | 39.48 | 11.32 | N/A |

Table 2: Environmental Toxicity Comparison

| Compound | Aquatic Toxicity | Bioremediation Potential |

|---|---|---|

| This compound | High (LC50: <1 mg/L) | Aerobic/anaerobic microbial degradation |

| Benzoquinone | Very high (LC50: <0.5 mg/L) | Limited due to persistence |

Environmental and Toxicological Considerations

This compound’s role as a benzene metabolite links it to hematotoxicity and carcinogenicity in occupational settings . However, its redox activity in humic substances facilitates radionuclide binding (e.g., Pa, Np) via quinone-mediated chelation, impacting environmental mobility . Microbial bioremediation offers a sustainable solution, with bacteria and fungi metabolizing this compound under diverse conditions .

Activité Biologique

Hydroquinone, a dihydroxybenzene derivative, is widely recognized for its diverse biological activities, particularly in dermatological applications and its role as an antioxidant. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and safety considerations, supported by case studies and research findings.

This compound (1,4-dihydroxybenzene) is a phenolic compound that can undergo oxidation to form 1,4-benzoquinone. This transformation is catalyzed by various enzymes, including myeloperoxidase. The reactivity of this compound as a reducing agent contributes to its antioxidant properties, allowing it to scavenge free radicals and inhibit oxidative stress in biological systems .

Antioxidant Activity

This compound exhibits significant antioxidant activity. In various assays, such as the DPPH radical scavenging test, this compound derivatives have demonstrated high radical-scavenging effects, with percentages ranging from 93% to 97% . This property is crucial in protecting cells from oxidative damage, which is implicated in aging and various diseases.

Dermatological Applications

This compound is primarily used in dermatology for its skin-lightening properties. It inhibits tyrosinase, an enzyme critical for melanin production, making it effective for treating hyperpigmentation disorders such as melasma and age spots. A comparative study indicated that 2% this compound significantly reduced the Melasma Area and Severity Index (MASI) scores after treatment .

Table 1: Comparative Efficacy of this compound in Dermatological Treatments

| Treatment | Concentration | Efficacy (MASI Reduction) | Study Duration |

|---|---|---|---|

| This compound | 2% | Significant | 6-9 months |

| Glycolic Acid Peels | 20% | Moderate | 6-9 months |

| Tretinoin | 0.025% | Significant | 6-9 months |

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MIC) ranging from 650 to 2500 µg/mL against various bacterial strains . The mechanism involves the overexpression of efflux pump genes in response to this compound exposure, indicating a potential pathway for bacterial resistance.

Antitumor Activity

This compound has been investigated for its potential antitumor effects. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines through p53-dependent pathways. This mechanism involves the upregulation of pro-apoptotic factors such as Bax and p21 while downregulating anti-apoptotic proteins like Bcl-2 . Notably, norhierridin B, a derivative of this compound, exhibited enhanced growth inhibition against triple-negative breast cancer (TNBC) cells compared to other compounds .

Table 2: Antitumor Efficacy of this compound Derivatives

| Compound | Cancer Cell Line | GI50 Value (µM) |

|---|---|---|

| This compound | MDA-MB-231 (TNBC) | 5.0 |

| Norhierridin B | MDA-MB-231 (TNBC) | 1.5 |

| Hierridin B | Huh-7 (Hepatocarcinoma) | 10.0 |

Safety and Toxicity Considerations

Despite its beneficial effects, this compound's safety profile has raised concerns due to potential cytotoxicity and carcinogenicity. Studies have shown that while this compound does not significantly increase the multiplicity of enzyme-altered foci in liver carcinogenesis models, it can enhance the area and volume of these foci when administered post-initiation . Regulatory bodies have recommended strict guidelines regarding its concentration in cosmetic formulations to mitigate risks associated with prolonged exposure.

Case Studies

- Case Study on Hyperpigmentation : A clinical trial involving patients with melasma treated with 2% this compound showed significant improvement in skin tone after eight weeks, with minimal side effects reported.

- Case Study on Antimicrobial Efficacy : this compound was tested against Pseudomonas aeruginosa, demonstrating significant bactericidal activity at concentrations above the MIC.

Q & A

Q. What analytical methods are most reliable for detecting hydroquinone in environmental and biological samples?

Methodological Answer:

- Electrochemical Sensors : Nano-ZnO-C composite sensors coupled with cyclic voltammetry (CV) achieve a detection limit of mol/L and a linear range of – mg/L. Performance metrics include stability (RSD <5% over 30 cycles) and interference resistance .

- Chromatography : HPLC with UV detection (e.g., 280 nm) is used for quantifying this compound in complex matrices like creams, with recoveries >85% and validation via skewness analysis (SPSS 16.0) .

- GC-MS with Ultrasound Extraction : Achieves 85–92% recovery in sediments, optimized for solvent type (e.g., acetone), ultrasound power (150 W), and extraction time (15 min). Detection limit: ng/g .

Q. How does this compound modulate immune responses in experimental models?

Methodological Answer:

- Macrophage Activation Assays : this compound suppresses LPS-induced cytokine production (TNF-α, IL-1β, IL-6) at IC = µM. Viability is assessed via MTT assays to exclude cytotoxicity .

- Transcriptional Analysis : RT-qPCR confirms downregulation of cytokine mRNA (e.g., TNF-α reduction by 60% at 20 µM). Statistical validation uses one-way ANOVA () .

Q. What are the concentration-dependent thresholds for this compound-induced toxicity?

Methodological Answer:

- Dermal Toxicity : Concentrations >4% in topical applications correlate with ochronosis (blue-black macules) after >3 months of use. Histopathology reveals "banana-shaped" dermal fibers .

- Environmental Toxicity : LC for aquatic organisms ranges from – mg/L, while microbial systems (e.g., Pseudomonas spp.) tolerate up to mg/L under aerobic conditions .

Advanced Research Questions

Q. What reaction pathways and intermediates are involved in this compound oxidation?

Methodological Answer:

- Fenton’s Reagent Oxidation : this compound oxidizes to maleic acid via intermediates (catechol, benzoquinone). Kinetic modeling uses second-order equations ( L/mol·s at 50°C). TOC reduction aligns with intermediate decay .

- Pathway Validation : Intermediate-specific experiments (e.g., catechol oxidation to muconic acid) confirm stepwise degradation. GC-MS identifies refractory products (oxalic/acetic acids) .

Q. What mechanisms underlie this compound’s genotoxicity in hematopoietic cells?

Methodological Answer:

- Chromosomal Aneusomy : CD34+ progenitor cells exposed to µM this compound show 3.5× increased aneusomy in chromosomes 7/8 via fluorescence in situ hybridization (FISH) .

- DNA Adduct Analysis : LC-MS/MS detects this compound-DNA adducts (e.g., 8-hydroxydeoxyguanosine) in bone marrow cultures, validated via comet assays .

Q. How can microbial systems be engineered for this compound bioremediation?

Methodological Answer:

- Aerobic Degradation : Sphingomonas spp. utilize this compound 1,2-dioxygenase to cleave aromatic rings. Optimization includes pH (6.5–7.5) and dissolved oxygen (>4 mg/L) .

- Anaerobic Pathways : Geobacter metallireducens reduces this compound to benzene via quinone reductases, with electron donors (e.g., acetate) enhancing degradation rates by 40% .

Q. How do contradictions arise between in vitro and in vivo toxicity data for this compound?

Methodological Answer:

- Dose-Response Discrepancies : In vitro models (e.g., Ames test) show mutagenicity at µg/mL, whereas in vivo topical application (2% for 12 months) shows no carcinogenicity in primates. Confounders include metabolic detoxification (e.g., glucuronidation) .

- Epidemiological Gaps : Occupational studies lack long-term data on hematologic effects, requiring cohort designs with urinary biomarkers (e.g., this compound-glucuronide) .

Q. What kinetic models best describe this compound’s environmental persistence?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.